Luliconazole
Overview
Description
Luliconazole is a topical antifungal agent primarily used to treat skin infections such as athlete’s foot, jock itch, and ringworm. It belongs to the azole class of antifungal medications and works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . This compound was approved by the United States Food and Drug Administration in 2013 and is marketed under the brand name Luzu .
Mechanism of Action
Target of Action
Luliconazole primarily targets the Cytochrome P450 51 (CYP51) enzyme in yeast . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of the fungal cell membrane .
Mode of Action
This compound is thought to inhibit the enzyme lanosterol demethylase, which is needed for the synthesis of ergosterol . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to alterations in the fungal cell membrane . This disruption weakens the cell membrane, leading to the death of the fungus and ultimately resolving the infection .
Biochemical Pathways
It is known that the drug interferes with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption in ergosterol synthesis likely affects multiple biochemical pathways within the fungus, leading to its death .
Pharmacokinetics
This compound is administered topically, and clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL (mean ± SD) occurred in 16.9 ± 9.39 hours (mean ± SD) . This compound is >99% protein bound in plasma .
Result of Action
The primary result of this compound’s action is the death of the fungus, most likely by altering their fungal cell membranes . This leads to the resolution of the fungal infection .
Biochemical Analysis
Biochemical Properties
Luliconazole interacts with the enzyme lanosterol demethylase, which is needed for the synthesis of ergosterol, a major component of the fungus cell membranes . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, thereby altering the fungal cell membranes .
Cellular Effects
This compound exerts its effects on various types of cells, particularly fungal cells. It kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes . This alteration in the cell membrane disrupts normal cellular processes, leading to the death of the fungal cells .
Molecular Mechanism
Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, thereby altering the fungal cell membranes .
Temporal Effects in Laboratory Settings
It is known that this compound is administered topically, and clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration occurred in approximately 17 hours .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to be effective in treating tinea corporis and tinea pedis in guinea pig models .
Metabolic Pathways
The metabolism of this compound has yet to be determined . In vitro studies suggest that systemically absorbed this compound may be metabolized by CYP2D6 and 3A4 .
Transport and Distribution
It is known that this compound is administered topically, and it is likely to be distributed in the skin where it exerts its antifungal effects .
Subcellular Localization
As a topical antifungal agent, it is likely to be localized in the skin cells where it exerts its antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Luliconazole can be synthesized through a multi-step process involving the formation of key intermediates. One common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form 2,4-dichlorobenzyl sulfide. This intermediate is then reacted with chloroacetonitrile to produce 2,4-dichlorobenzylthioacetonitrile. The final step involves the cyclization of this intermediate with imidazole to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Luliconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding sulfide.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloro groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Luliconazole is often compared to other azole antifungals, such as:
- Fluconazole
- Itraconazole
- Ketoconazole
- Terbinafine (though not an azole, it is often compared due to its antifungal properties)
Uniqueness
This compound stands out due to its potent antifungal activity and favorable pharmacokinetic properties. It has shown superior efficacy in treating dermatophytoses compared to other azoles and terbinafine . Additionally, this compound’s unique chemical structure, which includes an imidazole moiety incorporated into a ketene dithioacetate structure, contributes to its strong antifungal activity .
Similar Compounds
- Fluconazole : Commonly used to treat systemic fungal infections.
- Itraconazole : Effective against a broad spectrum of fungal infections.
- Ketoconazole : Used for both systemic and topical fungal infections.
- Terbinafine : Primarily used for dermatophytoses and onychomycosis .
This compound’s unique structure and potent activity make it a valuable addition to the arsenal of antifungal agents.
Properties
IUPAC Name |
(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAOBBFIOAEMLL-REQDGWNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048607 | |
Record name | Luliconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of action for luliconazole's anti-fungal activity is still not known, but luliconazole is thought to inhibit the enzyme lanosterol demethylase. Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes. | |
Record name | Luliconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
187164-19-8 | |
Record name | Luliconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187164-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Luliconazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187164198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luliconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Luliconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Luliconazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LULICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE91AN4S8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.